molecular formula C9H6ClNO B2911830 5-Chloroquinolin-3-ol CAS No. 1261487-89-1

5-Chloroquinolin-3-ol

Cat. No.: B2911830
CAS No.: 1261487-89-1
M. Wt: 179.6
InChI Key: RFHPGQWORGIUFZ-UHFFFAOYSA-N
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Description

5-Chloroquinolin-3-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a chlorine atom at the 5th position and a hydroxyl group at the 3rd position in the quinoline ring structure imparts unique chemical properties to this compound.

Safety and Hazards

5-Chloroquinolin-3-ol may cause skin irritation, serious eye irritation, and respiratory irritation . It is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinolin-3-ol typically involves the chlorination of quinolin-3-ol. One common method is the reaction of quinolin-3-ol with thionyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the 5th position of the quinoline ring.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 5-Chloroquinolin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or Grignard reagents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloroquinolin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It serves as a probe for studying enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications due to its antimicrobial, antiviral, and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

    5-Chloroquinolin-8-ol: Similar structure but with the hydroxyl group at the 8th position.

    7-Chloroquinolin-4-ol: Chlorine atom at the 7th position and hydroxyl group at the 4th position.

    5-Bromoquinolin-3-ol: Bromine atom instead of chlorine at the 5th position.

Uniqueness: 5-Chloroquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-chloroquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPGQWORGIUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)O)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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